molecular formula C15H17NO2S B12792946 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- CAS No. 78087-47-5

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)-

Cat. No.: B12792946
CAS No.: 78087-47-5
M. Wt: 275.4 g/mol
InChI Key: AEYDHJVXYFTLNK-UHFFFAOYSA-N
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Description

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic structure fused with a phenylsulfonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as sulfonylation and hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Strong acids or bases, such as sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-1H-isoindole-1,3(2H)-dione: Another bicyclic compound with different functional groups.

    N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide: A related compound with a similar core structure but different substituents.

    Dicyclopentadiene: A simpler bicyclic compound used in various chemical applications.

Uniqueness

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- is unique due to its specific structural features and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

78087-47-5

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C15H17NO2S/c17-19(18,13-4-2-1-3-5-13)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-7,11-12,14-15H,8-10H2

InChI Key

AEYDHJVXYFTLNK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2CN(C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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